3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H3BrClIN2 and its molecular weight is 357.37 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (BCI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
BCI is characterized by the presence of bromine, chlorine, and iodine substituents on the imidazo[1,2-a]pyridine core. Its chemical formula is , with a molecular weight of approximately 295.37 g/mol. The unique arrangement of halogens contributes to its reactivity and biological activity.
Anticancer Properties
BCI has been studied for its potential as an anticancer agent. A study evaluated various imidazo[1,2-a]pyridine derivatives for their inhibitory effects on FLT3-ITD kinase, a target in acute myeloid leukemia (AML). BCI demonstrated significant inhibition against this kinase, suggesting its potential as a therapeutic agent in treating AML .
Table 1: Inhibitory Activity of BCI and Related Compounds Against FLT3-ITD Kinase
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 45 | Moderate |
Other analogs | Varies | High to Moderate |
Antimicrobial Activity
In another study, BCI was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that BCI exhibited moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
Table 2: Antimicrobial Activity of BCI
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 12 |
Escherichia coli | 10 |
The mechanism by which BCI exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of FLT3-ITD kinase leads to reduced cell proliferation in cancer cells . Additionally, BCI's structural features allow it to participate in hydrogen bonding and π-π interactions with target proteins.
Study on Cytotoxicity
A cytotoxicity assay was conducted using human cervical carcinoma HeLa cells to determine the half-maximal inhibitory concentration (IC50) of BCI. The results indicated an IC50 value of approximately 150 µM, demonstrating significant cytotoxic effects .
Table 3: Cytotoxicity Results for BCI
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 150 |
Control (e.g., Doxorubicin) | HeLa | 10 |
Properties
IUPAC Name |
3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBLVPYZQVLTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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